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Compound of Interest

Compound Name: Diallyl fumarate

CAS No.: 2807-54-7

Cat. No.: B1609218

Get Quote

Diallyl fumarate (DAF), systematically named bis(prop-2-enyl) (E)-but-2-enedioate, is a key

monomer in the field of polymer science.[1] As an unsaturated polyester, its dual reactivity,

stemming from both the central fumarate double bond and the two terminal allyl groups, makes

it a valuable crosslinking agent and building block for thermosetting resins.[2][3] These resins

are prized for their exceptional dimensional stability, high-temperature resistance, and excellent

electrical insulating properties.[3]

Given its role as a precursor in high-performance materials, stringent quality control and

unambiguous structural verification are paramount. The synthesis of DAF, typically through the

esterification of fumaric acid with allyl alcohol, requires precise characterization to confirm

purity and isomeric integrity.[4] Spectroscopic techniques, particularly Proton Nuclear Magnetic

Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, serve as the

cornerstones of this analytical validation.[5][6]

This guide provides an in-depth analysis of the ¹H NMR and FTIR spectra of diallyl fumarate.

Moving beyond a simple recitation of data, we will explore the causal relationships between the

molecule's structure and its spectral output, offering insights grounded in the fundamental

principles of spectroscopy. This document is intended for researchers and drug development
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professionals who require a robust understanding of how to interpret and leverage these

powerful analytical techniques for the characterization of unsaturated esters.

Molecular Structure and Analytical Workflow
The unique spectral signature of diallyl fumarate is a direct consequence of its molecular

architecture, which features a plane of symmetry through the central carbon-carbon double

bond. This symmetry influences the number and type of signals observed in its spectra.

Caption: Diallyl Fumarate Structure with Proton Designations.

The analytical process for confirming the structure of a synthesized or procured batch of diallyl
fumarate follows a logical progression from sample preparation to spectral interpretation and

final validation.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: A typical workflow for the structural validation of Diallyl Fumarate.

¹H NMR Spectral Analysis: A Proton's Perspective
Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a

molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while

the signal's splitting pattern (multiplicity) reveals the number of neighboring protons.
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In diallyl fumarate, there are five distinct proton environments, labeled (a) through (e) in

Figure 1.

Causality of Chemical Shifts and Coupling
Fumarate Protons (a): The two protons on the central double bond are chemically equivalent

due to the molecule's symmetry. They are attached to sp²-hybridized carbons that are part of

an α,β-unsaturated ester system. The electron-withdrawing effect of the adjacent carbonyl

groups strongly deshields these protons, shifting their resonance significantly downfield.

Because they are equivalent, they do not split each other, resulting in a sharp singlet.[7][8]

Allyl Methylene Protons (b): These -O-CH₂- protons are adjacent to two deshielding features:

the ester oxygen atom and the allylic double bond. This dual influence places their signal in

an intermediate downfield region. They are coupled to the single methine proton (c), causing

their signal to appear as a doublet.

Allyl Methine Proton (c): This -CH= proton is part of a vinyl group and is coupled to three sets

of protons: the two methylene protons (b) on one side, and the two terminal vinyl protons (d

and e) on the other. This extensive coupling results in a complex multiplet. Its position is

downfield, typical for vinylic protons.[9]

Terminal Vinyl Protons (d, e): The two =CH₂ protons are diastereotopic, meaning they are

chemically non-equivalent. One proton is cis to the methine proton (c) and the other is trans.

This non-equivalence can lead to two separate signals. They are coupled to the methine

proton (c) with different coupling constants (Jtrans > Jcis) and to each other (geminal

coupling, ²J). This results in two distinct multiplets, typically appearing as a doublet of

doublets for each proton.[10]

Data Interpretation
The following table summarizes the expected and observed ¹H NMR spectral data for diallyl
fumarate, typically recorded in deuterated chloroform (CDCl₃).[1][11]
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FTIR Spectral Analysis: Probing Molecular
Vibrations
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to the energy required to excite its bonds into higher vibrational states. Specific

functional groups absorb at characteristic frequencies, making FTIR an excellent tool for

identifying their presence.

Causality of Key Absorption Bands
C=O (Ester) Stretch: The carbonyl group of the ester is a strong dipole, leading to a very

intense absorption band. In diallyl fumarate, this C=O bond is conjugated with the fumarate

C=C double bond. This conjugation delocalizes the pi-electrons, slightly weakening the C=O

bond and lowering its vibrational frequency compared to a saturated ester. Therefore, the

peak is expected in the 1730-1715 cm⁻¹ range.[12]

=C-H (Alkene) Stretch: The stretching of C-H bonds where the carbon is sp²-hybridized

requires more energy than for sp³-hybridized carbons. This results in a characteristic

absorption band appearing just above 3000 cm⁻¹.[12]

C=C (Alkene) Stretch: The stretching of the carbon-carbon double bonds typically gives rise

to a peak in the 1680-1640 cm⁻¹ region.[12] However, the fumarate C=C bond is highly

symmetric (trans configuration), resulting in a very small change in dipole moment during

vibration. Consequently, its absorption is often very weak or entirely absent in an IR
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spectrum. The terminal C=C bond of the allyl groups is less symmetric and should produce a

discernible peak.

C-O (Ester) Stretches: The C-O single bonds of the ester group produce strong,

characteristic bands in the fingerprint region (1300-1000 cm⁻¹). These are diagnostically

useful for confirming the ester functionality.

=C-H (Alkene) Bends: The out-of-plane (oop) bending vibrations of the hydrogens on a

double bond are very informative. The trans configuration of the fumarate unit gives rise to a

strong, sharp absorption band around 980 cm⁻¹. The terminal =CH₂ group of the allyl

function also has characteristic oop bends, notably around 930 cm⁻¹.[12]

Data Interpretation
The table below details the significant absorption bands in the FTIR spectrum of diallyl
fumarate.[1]
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Experimental Protocols: A Self-Validating System
The trustworthiness of spectral data hinges on rigorous and reproducible experimental

methodology.

Protocol 1: ¹H NMR Spectrum Acquisition
Sample Preparation: Accurately weigh approximately 10-20 mg of diallyl fumarate into a

clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer until

the sample is fully dissolved.

Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample

temperature to equilibrate.

Tuning and Shimming: Tune the probe to the correct frequency and perform an automated or

manual shimming procedure to optimize the magnetic field homogeneity.

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle,

2-5 second relaxation delay, 16-32 scans for good signal-to-noise).

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Perform

phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to

0.00 ppm. Integrate all signals and analyze the chemical shifts and coupling patterns.

Protocol 2: ATR-FTIR Spectrum Acquisition
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean.

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This

spectrum will be automatically subtracted from the sample spectrum to remove interference

from atmospheric CO₂ and H₂O.[13]

Sample Application: Place a single drop of liquid diallyl fumarate directly onto the center of

the ATR crystal, ensuring it completely covers the crystal surface.

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and

the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution

of 4 cm⁻¹.

Data Analysis: The resulting spectrum will be plotted as transmittance or absorbance versus

wavenumber (cm⁻¹). Identify the key absorption bands and assign them to their
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corresponding functional groups.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or

acetone) and a soft laboratory wipe.

Conclusion
The combined application of ¹H NMR and FTIR spectroscopy provides a comprehensive and

definitive characterization of diallyl fumarate. ¹H NMR elucidates the precise arrangement and

connectivity of protons, confirming the isomeric purity (trans configuration of the fumarate) and

the integrity of the allyl groups. FTIR serves as a rapid and robust method to verify the

presence of all key functional groups, particularly the conjugated ester and the different types

of alkene moieties. By understanding the causal links between molecular structure and spectral

data, scientists can confidently validate the identity, purity, and quality of this critical polymer

precursor, ensuring the reliability and performance of the advanced materials derived from it.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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